{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate
Description
The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate features a pyrazole core substituted with a 4-chlorophenylsulfanyl group at position 5, a methyl group at position 1, a phenyl group at position 3, and a carbamate-linked 3-chlorophenyl moiety at position 2. Below, we compare this compound with structurally related analogs to elucidate how substituent variations influence properties and functionality.
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2S/c1-29-23(32-20-12-10-17(25)11-13-20)21(22(28-29)16-6-3-2-4-7-16)15-31-24(30)27-19-9-5-8-18(26)14-19/h2-14H,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERJFRWRQCTMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC(=CC=C3)Cl)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate , designated by the CAS number 318289-10-0, is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C26H17Cl2N3O2S
- Molar Mass : 570.93 g/mol
Structural Features
This compound features a pyrazole ring, a carbamate functional group, and multiple aromatic rings. The presence of chlorinated phenyl groups enhances its biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to this pyrazole derivative exhibit significant anticancer properties. For instance, a study highlighted the structure-activity relationship (SAR) of pyrazole derivatives, demonstrating that substitutions on the phenyl ring can enhance cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells .
Antimicrobial Properties
The compound has shown promise in antimicrobial assays. It is hypothesized that the chlorophenyl substituents contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In vitro tests have reported effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This property could potentially position it as a candidate for treating neurodegenerative diseases such as Alzheimer's .
Hypoglycemic Effects
Preliminary research indicates that compounds within this chemical class may also exhibit hypoglycemic activity, making them candidates for diabetes management therapies. The mechanism likely involves modulation of insulin signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in cancer cell proliferation or apoptosis.
- Enzyme Interaction : It potentially inhibits enzymes critical for bacterial survival or cancer cell metabolism.
- Signal Transduction Modulation : By affecting signaling pathways, the compound may alter cellular responses to external stimuli.
Study 1: Anticancer Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several pyrazole derivatives for their anticancer effects. The results indicated that compounds with similar structural features to this compound exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, suggesting enhanced efficacy against specific cancer cell lines .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial strains. The findings revealed significant antibacterial activity, particularly against Gram-positive bacteria, supporting its potential use in developing new antibiotics .
Comparison with Similar Compounds
Substituent Variations at Position 5
Compound A : [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4)
- Key Difference: Replaces the 4-chlorophenylsulfanyl group with a 4-methylphenoxy moiety.
- Impact: The substitution of sulfanyl (S-linkage) with phenoxy (O-linkage) reduces electron-withdrawing effects and alters lipophilicity. Phenoxy groups generally enhance metabolic stability compared to sulfanyl groups, which may influence pharmacokinetics [15].
Compound B : {5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate
- Key Difference : The sulfanyl group is attached to a 3-chlorophenyl ring instead of 4-chlorophenyl.
- Impact : The position of the chlorine atom (meta vs. para) affects electronic distribution and steric interactions. Para-substitution often enhances planarity and binding affinity in aromatic systems, whereas meta-substitution may introduce torsional strain [21].
Functional Group Modifications at Position 4
Compound C : {5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate
- Key Difference : Replaces the N-(3-chlorophenyl)carbamate with a 4-chlorobenzoate ester.
- However, the 4-chlorobenzoate moiety may enhance membrane permeability due to increased lipophilicity [18].
Compound D : Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate
- Key Difference: Features a hydroxyimino group at position 4 and a carboxylate ester at position 3.
- Impact: The hydroxyimino group introduces hydrogen-bonding capability, which could improve solubility. However, the absence of the carbamate-linked aromatic ring may reduce target-specific interactions [16].
Core Structure and Electronic Effects
Compound E : 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 185015-94-5)
- Key Difference : Replaces the carbamate group with a nitrile at position 4.
- Impact: The nitrile group is a strong electron-withdrawing substituent, which may enhance reactivity in nucleophilic additions.
Compound F : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
- Key Difference : Incorporates a pyridine-sulfonamide scaffold instead of a pyrazole-carbamate.
- Impact : Sulfonamides are more acidic than carbamates, affecting ionization state and solubility. The trimethylpyrazole group may confer steric hindrance, altering substrate-enzyme interactions [3].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
